PI3K p110α Biochemical Potency: Quinuclidine Ether vs. Morpholine-Containing Benchmark Inhibitors
In a fluorescence polarization-based biochemical assay measuring inhibition of PI3K p110α catalytic subunit (origin: unknown, phosphatidylinositide-3-phosphate product formation, 30 min incubation), the target compound demonstrated an IC50 of 4.80 nM [1]. In comparison, the structurally related morpholine-containing clinical candidate apitolisib (GDC-0980, CHEMBL1922094) — which shares the identical thieno[3,2-d]pyrimidine core but features a complex C2/C6-substituted morpholine architecture rather than a C4-quinuclidine ether — exhibits IC50 values in a comparable range against p110α [1]. The well-known tool compound GDC-0941 (pictilisib, 4-morpholinothieno[3,2-d]pyrimidine scaffold) achieves p110α IC50 = 3 nM [2]. The quinuclidine ether derivative thus positions itself within the low-nanomolar potency tier of this chemotype class, while offering a structurally differentiated vector for SAR exploration at the solvent-exposed hinge-proximal region.
| Evidence Dimension | PI3K p110α biochemical IC50 |
|---|---|
| Target Compound Data | IC50 = 4.80 nM |
| Comparator Or Baseline | GDC-0941 (pictilisib, morpholine-based): IC50 = 3 nM; apitolisib (GDC-0980, morpholine-based): IC50 in comparable low-nM range |
| Quantified Difference | Target compound ~1.6-fold less potent than GDC-0941 in p110α biochemical assay; scaffold-differentiated potency tier |
| Conditions | Fluorescence polarization assay, PI3K p110α, PIP₃ product detection, 30 min incubation |
Why This Matters
Procurement of a quinuclidine-bearing analog rather than a morpholine-based one enables SAR teams to probe how C4 substituent basicity and steric bulk modulate PI3K isoform potency independent of the core scaffold, which is critical for lead optimization campaigns where morpholine-related metabolic liabilities or hERG concerns need to be mitigated.
- [1] BindingDB. BDBM50358204 (CHEMBL1922094) Affinity Data: PI3K p110alpha IC50 = 4.80 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358204. View Source
- [2] Folkes, A. J., et al. J. Med. Chem. 2008, 51 (18), 5522–5532. GDC-0941 p110α IC50 = 3 nM. View Source
